(1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol
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Overview
Description
(1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol typically involves the condensation of 4-bromobenzaldehyde with 3-chloroaniline under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1Z,3E)-1-(4-chlorophenyl)-3-[(3-bromophenyl)imino]prop-1-en-1-ol
- (1Z,3E)-1-(4-fluorophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol
- (1Z,3E)-1-(4-bromophenyl)-3-[(3-fluorophenyl)imino]prop-1-en-1-ol
Uniqueness
The uniqueness of (1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol lies in its specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11BrClNO |
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Molecular Weight |
336.61 g/mol |
IUPAC Name |
(Z)-1-(4-bromophenyl)-3-(3-chloroanilino)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrClNO/c16-12-6-4-11(5-7-12)15(19)8-9-18-14-3-1-2-13(17)10-14/h1-10,18H/b9-8- |
InChI Key |
GPZGFUUSEMQRAV-HJWRWDBZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C\C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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